Comparative Toxicological Potency: M700F048 vs. Parent Fluxapyroxad and Metabolite M700F001
In regulatory toxicological assessments, M700F048 exhibits a toxicity profile that is not distinguishable from the parent compound fluxapyroxad, but is clearly differentiated from other metabolites. While the parent's Acceptable Daily Intake (ADI) is 0.02 mg/kg bw/day and Acute Reference Dose (ARfD) is 0.25 mg/kg bw, the EU assessment concluded that these reference values are directly applicable to M700F048 and M700F008, indicating equivalent hazard potential [1]. In contrast, metabolite M700F001 was assigned a distinct ADI of 0.25 mg/kg bw/day based on a developmental toxicity study in rabbits with a 1000-fold uncertainty factor, underscoring that M700F048 cannot be treated as interchangeable with other fluxapyroxad metabolites [1].
| Evidence Dimension | Toxicological Reference Values (ADI and ARfD) |
|---|---|
| Target Compound Data | ADI: 0.02 mg/kg bw/day; ARfD: 0.25 mg/kg bw (applicable as per EU assessment) |
| Comparator Or Baseline | Fluxapyroxad (Parent): ADI 0.02 mg/kg bw/day, ARfD 0.25 mg/kg bw; M700F001 (Metabolite): ADI 0.25 mg/kg bw/day, ARfD not derived |
| Quantified Difference | M700F048 shares parent ADI/ARfD; M700F001 ADI is 12.5-fold higher (0.25 vs 0.02 mg/kg) |
| Conditions | Regulatory toxicology evaluation by EFSA and JMPR, based on rat 2-year study and rabbit developmental studies |
Why This Matters
Procurement of M700F048 as an analytical standard is essential for residue trials because its inclusion in the residue definition directly impacts maximum residue level (MRL) compliance; using a metabolite with a different toxicological threshold would lead to incorrect risk assessment conclusions.
- [1] EFSA (European Food Safety Authority). Conclusion on the peer review of the pesticide risk assessment of the active substance fluxapyroxad. EFSA Journal 2012, 10 (1), 2522. View Source
